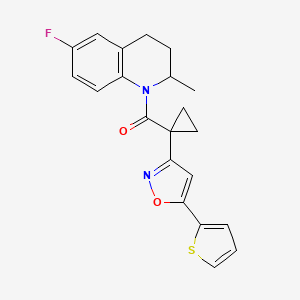

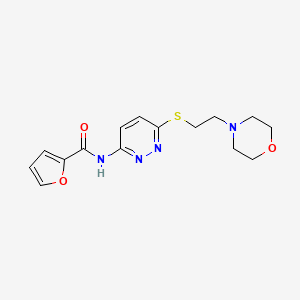

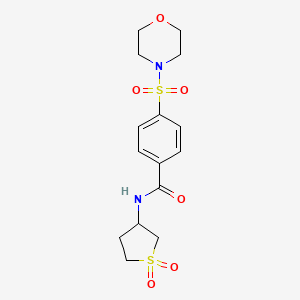

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-Acetyl-4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS number 1397243-40-1 . Its molecular formula is C11H16N2O3S and it has a molecular weight of 256.32 .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The thiazole ring is substituted with an acetyl group at the 5-position and a methyl group at the 4-position . The compound also contains a carbamic acid tert-butyl ester group .Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.226±0.06 g/cm3 and its pKa is predicted to be 4.85±0.70 .Scientific Research Applications

Antimalarial and Antiviral Properties

One of the significant applications of related sulfonamide compounds is in the development of treatments for infectious diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) investigated the antimalarial activity of certain sulfonamides, showing promising results against the Plasmodium parasites and suggesting potential utility against SARS-CoV-2 through molecular docking studies. This research underlines the therapeutic potential of sulfonamide derivatives in combating infectious diseases (Fahim & Ismael, 2021).

Electrophysiological Activity in Cardiac Applications

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, compounds related to the chemical structure , has revealed their effectiveness as selective class III antiarrhythmic agents. This suggests the potential of such compounds in the development of new cardiac drugs, emphasizing their role in managing arrhythmias (Morgan et al., 1990).

Chemical Synthesis and Molecular Design

The chemical versatility of sulfonamide derivatives allows for their use in synthesizing a variety of bioactive molecules. For instance, Dovlatyan et al. (2004) explored the acylation and methylation of amino-thiazole derivatives, highlighting the methodological significance of these compounds in the synthesis of potential pharmacological agents (Dovlatyan et al., 2004).

Prodrug Development

Sulfonamide derivatives have been investigated as potential prodrugs, with research indicating that certain N-acyl derivatives of N-methylsulfonamides could serve as prodrug forms for sulfonamide groups in carbonic anhydrase inhibitors. This opens avenues for developing drugs with improved pharmacokinetic properties, such as enhanced water solubility and lipophilicity (Larsen et al., 1988).

Antimicrobial Activity

Another pivotal application is in the realm of antimicrobial activity, where compounds structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide have been synthesized and screened for their antimicrobial properties. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant strains of bacteria and other pathogens (Patel et al., 2009).

Safety and Hazards

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-6-11(8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPHLRYZSGQVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

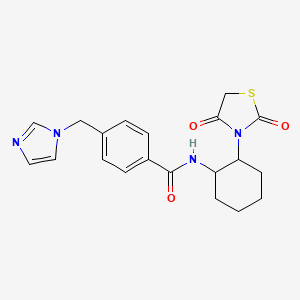

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

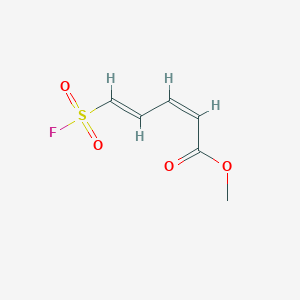

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2565097.png)

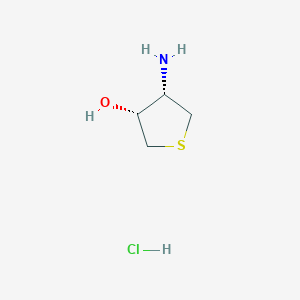

![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)

![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)